molecular formula C15H17NO3S B2934462 2-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide CAS No. 2034434-24-5

2-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide

Cat. No.: B2934462
CAS No.: 2034434-24-5
M. Wt: 291.37
InChI Key: OBQNZSMWODGHTM-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • A cyclopropyl group attached to the acetamide core.
  • A 2-hydroxyethyl side chain linked to a furan ring substituted at the 5-position with a thiophen-3-yl group.

Properties

IUPAC Name

2-cyclopropyl-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-12(8-16-15(18)7-10-1-2-10)14-4-3-13(19-14)11-5-6-20-9-11/h3-6,9-10,12,17H,1-2,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQNZSMWODGHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide, with the CAS number 2034434-24-5, is a compound characterized by its unique structural features, including a cyclopropyl group and a combination of thiophene and furan rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is C15H17NO3SC_{15}H_{17}NO_3S, with a molecular weight of 291.4 g/mol. The structural complexity of this compound contributes to its biological activity, as the thiophene and furan moieties are known for their roles in various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and furan rings have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µM)
Compound AS. aureus20–40
Compound BE. coli40–70

In particular, compounds derived from thiophene have demonstrated effective inhibition of multi-drug resistant strains such as MRSA. The Minimum Inhibitory Concentration (MIC) values for these compounds often range between 20 µM to 70 µM, indicating moderate to potent antibacterial effects compared to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of related compounds has also been explored extensively. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (nM)
Compound CCCRF-CEM (leukemia)10
Compound DA549 (lung cancer)200

These findings suggest that the introduction of specific substituents on the thiophene and furan rings can enhance the anticancer properties of the base structure .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with bacterial DNA replication.
  • Cell Membrane Disruption : The lipophilic nature of the thiophene and furan rings allows for integration into microbial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways, leading to programmed cell death.

Case Studies

A notable case study involved the synthesis and evaluation of various analogs based on the core structure of this compound. Researchers synthesized over thirty derivatives, assessing their biological activities through in vitro assays against multiple bacterial strains and cancer cell lines. The most active derivative exhibited an IC50 value significantly lower than that of conventional chemotherapeutics, highlighting the potential for developing new therapeutic agents .

Scientific Research Applications

The compound 2-cyclopropyl-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide has various applications in scientific research, particularly in chemistry, medicine, and industry. Its unique structure, which combines thiophene and furan rings, gives it distinct chemical and biological properties, making it a versatile compound.

Chemical Information

  • Chemical Name: 2-cyclopropyl-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}acetamide
  • CAS Number: 2034434-24-5
  • Molecular Formula: C15H17NO3S
  • Molecular Weight: 319.39 g/mol

Scientific Research Applications

This compound is employed as a building block in synthesizing more complex molecules. It is also investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Additionally, it is utilized in developing organic semiconductors and corrosion inhibitors.

Use as CDK2 Inhibitors

Thiazole derivatives, which are related to the title compound, are recognized for diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory effects . Research has explored the potential of thiazole derivatives as CDK2 inhibitors .

Several studies have identified specific compounds with significant inhibitory activity against CDK2:

  • St.18: This compound demonstrated the highest potency against CDK2, being two-fold more potent than roscovitine, a positive control . It also arrests the cell cycle at the G2/M phase and has apoptotic effects on HepG2 cell lines .
  • St.21 and St.22: These compounds showed strong inhibitory activity against both CDK2 and EGFR and increased the activity of caspases 3, 8, and 9, as well as cytochrome C levels in breast cancer cell lines . The presence of a 2,4-dinitrophenyl-hydrazono-thiazolidine-4-one moiety was associated with higher antiproliferative activity .
  • St.23: This compound showed promising activity against MCF-7 and CDK2 targets, engaging with the CDK2 binding pocket via hydrogen bonding interactions .
  • St.25: Showed significant efficacy on several cell lines, inducing cell cycle arrest at the G2/M phase . It also exhibited a high binding affinity to CDK2 .

Other Potential Activities

The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as fatty acid synthesis and oxidative stress responses. It may also act on various receptors, influencing signaling pathways critical for cell proliferation and apoptosis.

Thiophene Derivatives

Examples include suprofen and articaine, which have therapeutic applications as anti-inflammatory agents and anesthetics.

Furan Derivatives

Examples include nitrofurantoin, known for its antibacterial properties.

Uniqueness

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Structural Features Key Differences from Target Compound Notable Properties (if available)
Target Compound Cyclopropyl-acetamide, hydroxyethyl, 5-(thiophen-3-yl)furan-2-yl
Ranitidine Complex Nitroacetamide () Furan-2-yl, dimethylamino, nitroacetamide, sulfanyl ethyl Nitro group instead of cyclopropane; lacks thiophene H₂ antagonist (ranitidine analog)
2-Oxoindoline Derivatives (e.g., Compounds 2, 15, M; ) Acetamide/hydroxyacetamide, indole/oxoindoline cores Aromatic indole instead of furan/thiophene; no cyclopropane Varied bioactivity (unclear from evidence)
2-{5-[(5-Nitro-2-furyl)methylene]...}acetamide (15) () Nitrofuryl, thiazolidinone, trifluoromethylphenyl Thiazolidinone ring; nitro group; lacks thiophene/hydroxyethyl Melting point: 163–164°C
Tocolytic Agent MN-221 () Acetamide with tetrahydroisoquinoline, hydroxyethylphenol Phenolic and tetrahydroisoquinoline moieties; no heterocycles Tocolytic activity (preterm birth management)

Key Observations :

Heterocyclic Substituents: The target compound’s thiophene-furan system distinguishes it from ranitidine analogs (dimethylamino-furan) and indole-based derivatives (). Thiophene may enhance π-π stacking compared to furan-alone systems. The cyclopropyl group introduces steric constraints and lipophilicity, contrasting with nitro () or dimethylamino () substituents in analogs.

Pharmacological Implications :

  • Ranitidine-related compounds () act as H₂ antagonists, but the target’s thiophene and cyclopropane motifs suggest divergent targets (e.g., antimicrobial or kinase inhibition).
  • The hydroxyethyl group in the target compound may improve solubility compared to nitro-containing analogs (), which could influence bioavailability.

Physical Properties: Limited data exist for the target compound, but analogs like Compound 15 () exhibit defined melting points (163–164°C), suggesting crystallinity influenced by nitro and trifluoromethyl groups. The target’s cyclopropane and hydroxyl groups may lower its melting point.

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